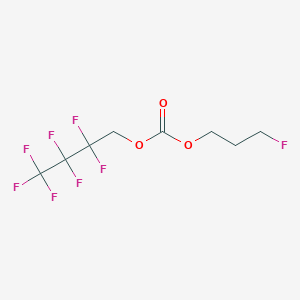

3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le carbonate de 3-fluoropropyle et de 2,2,3,3,4,4,4-heptafluorobutyle est un composé organique fluoré connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de plusieurs atomes de fluor, qui lui confèrent des propriétés physiques et chimiques distinctes, le rendant précieux dans la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du carbonate de 3-fluoropropyle et de 2,2,3,3,4,4,4-heptafluorobutyle implique généralement la réaction du 3-fluoropropanol avec le chlorure de 2,2,3,3,4,4,4-heptafluorobutyle en présence d'une base telle que la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le schéma général de réaction est le suivant :

3-Fluoropropanol+2,2,3,3,4,4,4-Heptafluorobutyryl chloride→3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate+HCl

Méthodes de production industrielle : Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de systèmes automatisés peut aider à maintenir un contrôle précis des conditions de réaction, telles que la température et la pression, afin d'optimiser le rendement et la pureté.

Types de réactions :

Réactions de substitution : Les atomes de fluor dans le composé peuvent participer à des réactions de substitution nucléophile, où un nucléophile remplace l'un des atomes de fluor.

Hydrolyse : Le groupe ester carbonique peut subir une hydrolyse en présence d'eau ou d'une base aqueuse, conduisant à la formation de 3-fluoropropanol et d'acide 2,2,3,3,4,4,4-heptafluorobutyrique.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour produire les alcools correspondants.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) dans un solvant aprotique comme le diméthylsulfoxyde (DMSO).

Hydrolyse : Hydroxyde de sodium aqueux (NaOH) ou acide chlorhydrique (HCl) sous reflux.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Principaux produits :

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Hydrolyse : 3-Fluoropropanol et acide 2,2,3,3,4,4,4-heptafluorobutyrique.

Réduction : Alcools correspondants.

4. Applications de la recherche scientifique

Le carbonate de 3-fluoropropyle et de 2,2,3,3,4,4,4-heptafluorobutyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés fluorés.

Biologie : Étudié pour son utilisation potentielle dans les dosages biochimiques et comme sonde pour l'étude des activités enzymatiques.

Médecine : Exploré pour son potentiel dans le développement de médicaments, en particulier dans la conception de médicaments fluorés ayant une stabilité métabolique améliorée.

Industrie : Utilisé dans la production de polymères et de matériaux spécialisés présentant des propriétés uniques telles qu'une faible énergie superficielle et une haute résistance chimique.

5. Mécanisme d'action

Le mécanisme par lequel le carbonate de 3-fluoropropyle et de 2,2,3,3,4,4,4-heptafluorobutyle exerce ses effets dépend de son application. Dans les contextes biochimiques, il peut interagir avec des enzymes ou des récepteurs spécifiques, en modifiant leur activité. La présence d'atomes de fluor peut améliorer l'affinité de liaison et la sélectivité du composé pour certaines cibles moléculaires, modulant ainsi les voies biologiques.

Composés similaires :

2,2,3,3,4,4,4-Heptafluorobutyl p-toluènesulfonate : Un autre composé fluoré ayant des caractéristiques structurales similaires mais des groupes fonctionnels différents.

Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) : Un polymère ayant un squelette fluoré similaire utilisé dans les applications optiques.

Unicité : Le carbonate de 3-fluoropropyle et de 2,2,3,3,4,4,4-heptafluorobutyle est unique en raison de son groupe ester carbonique, qui lui confère une réactivité distincte par rapport aux autres composés fluorés. Cela le rend particulièrement précieux en chimie synthétique et en science des matériaux.

Applications De Recherche Scientifique

3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as low surface energy and high chemical resistance.

Mécanisme D'action

The mechanism by which 3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby modulating biological pathways.

Comparaison Avec Des Composés Similaires

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: Another fluorinated compound with similar structural features but different functional groups.

Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate): A polymer with a similar fluorinated backbone used in optical applications.

Uniqueness: 3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate ester group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it particularly valuable in synthetic chemistry and materials science.

Propriétés

Formule moléculaire |

C8H8F8O3 |

|---|---|

Poids moléculaire |

304.13 g/mol |

Nom IUPAC |

3-fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |

InChI |

InChI=1S/C8H8F8O3/c9-2-1-3-18-5(17)19-4-6(10,11)7(12,13)8(14,15)16/h1-4H2 |

Clé InChI |

UQSHMYOTPVOLEO-UHFFFAOYSA-N |

SMILES canonique |

C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)CF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)

![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)